molecular formula C11H13NO2 B15092668 4-((Cyclopropylmethyl)amino)benzoic acid

4-((Cyclopropylmethyl)amino)benzoic acid

Cat. No.: B15092668
M. Wt: 191.23 g/mol
InChI Key: DXRKKLNAJJOVJN-UHFFFAOYSA-N
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Description

4-((Cyclopropylmethyl)amino)benzoic acid is an organic compound with the molecular formula C11H13NO2 It consists of a benzoic acid core substituted with a cyclopropylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylmethyl)amino)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid or its derivatives.

    Amination: The benzoic acid derivative undergoes an amination reaction with cyclopropylmethylamine. This step is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylmethyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((Cyclopropylmethyl)amino)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-((Cyclopropylmethyl)amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A structurally similar compound with an amino group instead of the cyclopropylmethylamino group.

    Benzoic acid: The parent compound without any substitutions.

    Cyclopropylmethylamine: The amine component used in the synthesis of 4-((Cyclopropylmethyl)amino)benzoic acid.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(cyclopropylmethylamino)benzoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2,(H,13,14)

InChI Key

DXRKKLNAJJOVJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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